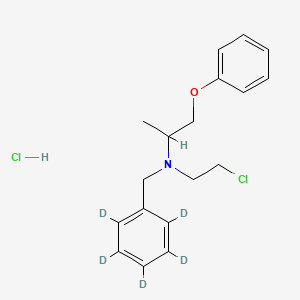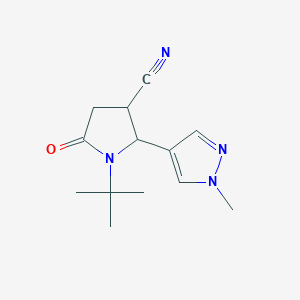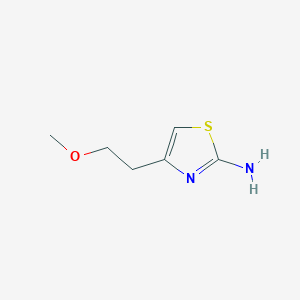
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) es una versión marcada con deuterio del clorhidrato de fenoxibenzamina. Este compuesto es un antagonista α-adrenérgico irreversible, no selectivo y activo por vía oral. Se usa comúnmente en la investigación científica, particularmente para estudiar la hipertensión causada por el feocromocitoma, un tipo de tumor .
Análisis De Reacciones Químicas
(+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
(+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como trazador en el desarrollo de fármacos para estudiar la farmacocinética y los perfiles metabólicos de los productos farmacéuticos.
Biología: Se utiliza para estudiar los efectos de los antagonistas α-adrenérgicos en los sistemas biológicos.
Medicina: Se utiliza en investigaciones relacionadas con la hipertensión y el feocromocitoma.
Mecanismo De Acción
El mecanismo de acción de (+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) implica su unión irreversible a los receptores α-adrenérgicos. Esta unión inhibe la acción de las catecolaminas endógenas, lo que lleva a una disminución de la presión arterial. Los objetivos moleculares incluyen los receptores α1 y α2 adrenérgicos, y las vías involucradas incluyen la inhibición de la vasoconstricción y la reducción de la resistencia periférica .
Comparación Con Compuestos Similares
Compuestos similares a (+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) incluyen:
Clorhidrato de fenoxibenzamina: La versión no deuterada del compuesto.
Doxazosina: Otro antagonista α-adrenérgico utilizado para tratar la hipertensión.
Prazosina: Un antagonista α1-adrenérgico utilizado para tratar la hipertensión y la hiperplasia prostática benigna.
La singularidad de (+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) radica en su etiquetado con deuterio, lo que permite estudios más precisos de su farmacocinética y perfiles metabólicos .
Métodos De Preparación
La síntesis de (+/-)-Fenoxibenzamina-d5 HCl (bencil-2,3,4,5,6-d5) implica la incorporación de deuterio en la molécula de clorhidrato de fenoxibenzamina. Las rutas sintéticas específicas y las condiciones de reacción para este compuesto no están fácilmente disponibles en el dominio público. El enfoque general implica el uso de reactivos y disolventes deuterados para lograr el etiquetado isotópico deseado .
Propiedades
Fórmula molecular |
C18H23Cl2NO |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i2D,4D,5D,8D,9D; |
Clave InChI |
VBCPVIWPDJVHAN-DIVICVDQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H].Cl |
SMILES canónico |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)







![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

